molecular formula C19H22FN3O3S B2825337 N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide CAS No. 899955-90-9

N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide

Cat. No.: B2825337
CAS No.: 899955-90-9
M. Wt: 391.46
InChI Key: IAQKEVQCLGLJTP-UHFFFAOYSA-N
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Description

N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to a benzamide moiety through a sulfonyl ethyl linker. The unique structural features of this compound make it a valuable candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 4-fluoroaniline with ethylene glycol in the presence of a catalyst.

    Sulfonylation: The piperazine intermediate is then sulfonylated using sulfonyl chloride to introduce the sulfonyl group.

    Coupling with Benzamide: The sulfonylated piperazine is coupled with benzoyl chloride to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand for various biological receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide
  • N-(2-{[4-(4-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide

Uniqueness

N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide is unique due to the presence of the fluorophenyl group, which imparts distinct physicochemical properties and biological activity. This makes it a valuable compound for specific research applications where fluorine substitution plays a critical role.

Properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O3S/c20-17-6-8-18(9-7-17)22-11-13-23(14-12-22)27(25,26)15-10-21-19(24)16-4-2-1-3-5-16/h1-9H,10-15H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAQKEVQCLGLJTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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